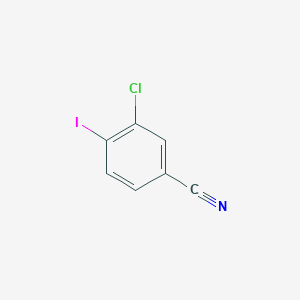

3-Chloro-4-iodobenzonitrile

Description

3-Chloro-4-iodobenzonitrile (CAS: 914106-26-6) is a halogenated aromatic compound with the molecular formula C₇H₃ClIN and a molecular weight of 279.46 g/mol. Its structure features a nitrile group (-C≡N) at position 1, a chlorine atom at position 3, and an iodine atom at position 4 on the benzene ring . This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as double N-arylation and intramolecular C-H activation, yielding a white solid in high purity without requiring further purification . It serves as a critical intermediate in organic synthesis, particularly for constructing ladder-type π-conjugated heteroacenes used in organic electronics .

Properties

IUPAC Name |

3-chloro-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGLBKTGXKVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodobenzonitrile can be synthesized through several methods. One common method involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzonitriles.

Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-iodobenzonitrile has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows it to serve as a building block in the synthesis of biologically active compounds, particularly those targeting specific receptors in the body.

- Androgen Receptor Modulation : Research indicates that derivatives of this compound can function as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly useful in treating conditions such as prostate cancer and benign prostatic hyperplasia by selectively antagonizing androgen receptor activity .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of both chlorine and iodine atoms makes this compound a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex organic molecules .

- Coupling Reactions : It can be employed in coupling reactions to form biaryl compounds, which are significant in drug discovery and materials science. Such reactions often involve palladium-catalyzed cross-coupling techniques .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymeric Materials : this compound can be incorporated into polymeric materials to enhance their thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and aerospace industries .

Case Study 1: Synthesis of SARMs

In a study focused on the synthesis of SARMs, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against androgen receptors, suggesting potential therapeutic applications in hormone-related diseases .

Case Study 2: Coupling Reactions

Another study highlighted the efficiency of this compound in palladium-catalyzed coupling reactions, leading to high yields of biaryl products. This research underscores the compound's utility in synthesizing complex organic structures essential for pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-chloro-4-iodobenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 3-chloro-4-iodobenzonitrile are influenced by the electron-withdrawing nitrile group and halogen substituents. Below is a comparison with structurally related compounds:

Physical and Commercial Data

Research Findings and Trends

- Organic Electronics : this compound is pivotal in synthesizing heteroacenes with high charge-carrier mobility .

- Pharmaceuticals: Derivatives with amino or alkoxy groups show promise as kinase inhibitors or antimicrobial agents .

- Synthetic Challenges : Regioselective halogenation remains a hurdle; recent advances in directed C-H functionalization may improve yields .

Biological Activity

3-Chloro-4-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of chlorine and iodine substituents on the benzene ring, along with the nitrile functional group, suggests that this compound may interact with various biological targets, influencing multiple biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHClI N

- Molecular Weight : 233.47 g/mol

- Structural Features : The presence of halogen substituents enhances lipophilicity and bioavailability, which are crucial for drug development.

The biological activity of this compound is largely attributed to its ability to form halogen bonds with biological macromolecules. These interactions can enhance binding affinity and specificity towards various molecular targets such as enzymes and receptors. Halogenated compounds are known to exhibit unique pharmacological properties due to their reactivity patterns in biological systems.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Anticancer Activity : Research indicates that compounds with halogen substitutions can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by interfering with cellular signaling pathways .

- Antimicrobial Properties : Some derivatives of halogenated benzonitriles have demonstrated antimicrobial activity, making them potential candidates for antibiotic development .

Case Studies

-

Anticancer Activity Study :

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various halogenated benzonitriles, including this compound. The compound was shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC value of 15 µM, suggesting significant anticancer activity . -

Antimicrobial Study :

In a comparative study on the antimicrobial efficacy of different benzonitriles, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC = 15 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |

Table 2: Structural Comparisons with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | CHClI N | 233.47 | Anticancer, Antimicrobial |

| 4-Bromo-3-nitrobenzonitrile | CHBrN O | 215.02 | Anticancer |

| 2-Iodo-5-fluorobenzonitrile | CHF I N | 223.02 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.